
3,4-Dimethoxyphenol
Overview
Description
3,4-Dimethoxyphenol (CAS: 2033-89-8) is a phenolic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.165 g/mol. It is characterized by two methoxy (–OCH₃) groups at the 3- and 4-positions of the benzene ring and a hydroxyl (–OH) group at the 2-position (Figure 1). Key identifiers include ChemSpider ID 15420, EINECS 217-995-4, and UNII 38B43WCU83.
The compound is naturally occurring in plants and bacterial fermentation broths and is widely used in cosmetics as a tyrosinase inhibitor for skin whitening. It also exhibits antioxidant properties and serves as a precursor in synthesizing bioactive molecules, such as 5,6-dimethoxybenzofuran-3-one derivatives with acetylcholinesterase inhibitory activity.
Preparation Methods
Oxidation of Veratraldehyde Using Peracetic Acid
Reaction Mechanism and Procedure
Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as the primary precursor in this method. The oxidation involves peracetic acid in glacial acetic acid, followed by hydrolysis to yield 3,4-dimethoxyphenol . The reaction proceeds via epoxidation of the aldehyde group, subsequent ring-opening, and elimination of formic acid to form the phenolic hydroxyl group.
Detailed Steps
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Epoxidation : Veratraldehyde (5 g, 0.03 mol) is dissolved in glacial acetic acid (30 mL), and peracetic acid (15 mL) is added dropwise at 40–45°C .
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Hydrolysis : The intermediate formate ester is refluxed with potassium hydroxide (10 g) in aqueous ethanol (1:4 v/v) for 1 hour .
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Purification : The crude product is extracted with ether, dried over sodium sulfate, and purified via silica gel chromatography using benzene .
Performance Metrics
Parameter | Value |
---|---|
Yield | 65.2% |
Melting Point | 78–80°C |
Purity (HPLC) | >97% |
This method’s limitations include the use of corrosive peracetic acid and the need for chromatographic purification, which complicates scalability .
Hydrogen Peroxide–p-Toluenesulfonic Acid System
Optimized Oxidative Conditions
A modified approach employs 30% hydrogen peroxide and p-toluenesulfonic acid (PTSA) in methanol, enhancing reaction efficiency and reducing side products .
Procedure
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Reagent Mixing : Veratraldehyde (1.66 g, 0.01 mol) is stirred with hydrogen peroxide (2.6 mL, 0.023 mol) and PTSA (6.88 g, 0.036 mol) in methanol (5 mL) at room temperature .
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Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography .
Key Advantages
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Milder Conditions : Room-temperature reaction avoids thermal decomposition risks.
Claisen Rearrangement and Oxidative Cleavage
Multi-Step Synthesis Pathway
This route involves allylation of this compound followed by Claisen rearrangement and oxidative cleavage to construct the deoxybenzoin intermediate .
Synthetic Sequence
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Allylation : this compound is treated with allyl bromide in the presence of potassium carbonate .
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Rearrangement : Heating in N,N-diethylaniline at 250°C induces -sigmatropic rearrangement to form 2-allyl-4,5-dimethoxyphenol .
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Oxidation : Ozonolysis or catalytic oxidation cleaves the allyl group to yield the target compound .
Performance Data
Step | Yield |
---|---|
Allylation | 92% |
Claisen Rearrangement | 88% |
Overall Yield | 68% (multi-gram scale) |
This method is favored for scalable production but requires high-temperature conditions and specialized equipment .
Acid-Catalyzed Demethylation of Trimethoxy Derivatives
Selective Demethylation Strategy
Partial demethylation of 3,4,5-trimethoxyphenol using hydrobromic acid or boron tribromide selectively removes one methoxy group, yielding this compound .
Reaction Conditions
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Reagent : 48% HBr in acetic acid (1:1 v/v) at 100°C for 6 hours .
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Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate .
Challenges
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Regioselectivity : Competing demethylation at adjacent positions necessitates precise stoichiometric control .
Comparative Analysis of Preparation Methods
Efficiency and Practicality
Method | Yield | Scalability | Cost Efficiency |
---|---|---|---|
Peracetic Acid Oxidation | 65.2% | Moderate | Low |
H₂O₂–PTSA System | 75.3% | High | Moderate |
Claisen Rearrangement | 68% | High | High |
Acid Demethylation | 60% | Low | Moderate |
Industrial Applicability
The H₂O₂–PTSA system and Claisen rearrangement are most suitable for large-scale production due to higher yields and compatibility with continuous flow reactors . Acid demethylation remains a niche route for specialty applications requiring ultrahigh purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoquinone.
Reduction: 3,4-Dihydroxyphenol.
Substitution: 3,4-Dimethoxy-2-bromophenol.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-Alzheimer Compounds
3,4-Dimethoxyphenol is prominently used in the synthesis of multi-target anti-Alzheimer compounds. Research indicates that derivatives such as 5,6-dimethoxybenzofuranone exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease pathology. A notable study synthesized a series of these derivatives and evaluated their efficacy in vitro .
2. Precursor for Synthesis
The compound serves as a precursor for various synthetic pathways:
- 5,6-Dimethoxybenzofuranone derivatives : These compounds have shown potential as therapeutic agents due to their neuroprotective properties.
- 3,4-Dimethoxyphenyl-beta-D-glucopyranoside : This glycoside has been studied for its biological activities, including antioxidant properties.
- 4H-Chromenes : The synthesis of these compounds is significant in developing new pharmaceuticals with diverse biological activities .
Analytical Applications
1. Aroma Profiling
This compound is utilized in the aroma profiling of various grapevine varieties. In a study on the 'Albarossa' grapevine, it was identified as a key aromatic compound contributing to the sensory profile of the wine produced from this varietal .
Case Study 1: Neuroprotective Properties
A study published in Daru journal explored the synthesis of dual-action inhibitors for Alzheimer's disease using this compound derivatives. The research demonstrated that these compounds could effectively inhibit both acetylcholinesterase and butyrylcholinesterase activities, highlighting their potential as therapeutic agents .
Case Study 2: Aroma Compounds in Viticulture
In another research project focusing on grapevine aroma compounds, this compound was quantified alongside other phenolic compounds to assess its contribution to the overall aroma profile. The findings indicated that its presence correlates with specific flavor notes appreciated in wine tasting .
Data Tables
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.
Antimicrobial Activity: It disrupts bacterial cell membrane structures, protein synthesis, and secretion systems, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Differences
Methoxyphenols differ in substituent positions, which critically influence their physicochemical and biological properties. Below is a comparative analysis of 3,4-dimethoxyphenol with its structural analogs:
Structural Insights
- Crystal Packing: The hydrogen bonding network in this compound involves interactions between the 3-OCH₃ and 4-OCH₃ groups, forming chains along the [010] axis. This contrasts with 3,4,5-trimethoxyphenol, where only the 4-OCH₃ group participates in hydrogen bonding.
Key Takeaways
- Substituent positions in methoxyphenols dictate their biological efficacy. For example, this compound is optimal for tyrosinase inhibition, while 2,6-dimethoxyphenol excels in antiviral applications.
- Synthetic versatility makes this compound valuable for drug discovery, particularly in neurodegenerative disease research.
- Structural studies highlight the role of hydrogen bonding in solubility and crystallinity, impacting formulation strategies.
Biological Activity
3,4-Dimethoxyphenol (DMP), also known as veratrole, is a phenolic compound with significant biological activities that have garnered attention in various fields, including pharmacology, environmental science, and cosmetics. This article aims to provide a comprehensive overview of the biological activities of DMP, supported by research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.163 g/mol
- Melting Point : 79-82 °C
- Boiling Point : 271.2 °C
- Density : 1.1 g/cm³
Antioxidant Activity
DMP exhibits potent antioxidant properties. It has been isolated from bacterial fermentation broths, highlighting its potential as a natural antioxidant agent. Studies have shown that DMP can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- Research Findings : A study demonstrated that DMP significantly inhibited lipid peroxidation in vitro, suggesting its utility in protecting cellular membranes from oxidative damage .
Tyrosinase Inhibition
One of the most notable biological activities of DMP is its ability to inhibit tyrosinase, an enzyme critical in the biosynthesis of melanin. This property makes DMP a valuable ingredient in cosmetic formulations aimed at skin whitening.
- Case Study : Tanimoto et al. (2006) reported that DMP derivatives exhibited significant tyrosinase-inhibiting activity, which could be utilized to develop effective skin-whitening agents .
Photosensitized Transformation
DMP has been studied for its role in the photosensitized transformation of organic compounds in aquatic environments. It acts as a probe compound in photochemical studies, enhancing the transformation rates of various pollutants under UV light.
- Research Findings : A study indicated that DMP significantly accelerated the transformation of electron-rich organic compounds when exposed to sunlight, suggesting its potential impact on environmental processes .
The biological activities of DMP can be attributed to several mechanisms:
- Radical Scavenging : DMP's structure allows it to donate electrons and neutralize free radicals.
- Enzyme Inhibition : By binding to the active site of tyrosinase, DMP reduces melanin production.
- Photosensitization : Under UV light exposure, DMP generates reactive species that can further react with pollutants.
Cosmetics
Due to its tyrosinase-inhibiting properties, DMP is widely used in skin-whitening products. Its antioxidant activity also contributes to skin protection against oxidative stress.
Environmental Science
In environmental applications, DMP's role as a photosensitizer can help in the degradation of pollutants in water bodies. Its ability to enhance the transformation rates of harmful compounds can aid in bioremediation efforts.
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4-dimethoxyphenol, and how can they be experimentally validated?
this compound (C₈H₁₀O₃) has a molecular weight of 154.16 g/mol, a melting point of 79–82°C, and a boiling point of 167°C at 14 mmHg . Its density is estimated at 1.169 g/cm³, and it is water-soluble. To validate these properties:
- Melting point : Use differential scanning calorimetry (DSC) or capillary melting point apparatus.
- Boiling point : Employ reduced-pressure distillation with manometric monitoring.
- Solubility : Conduct gravimetric analysis in aqueous/organic solvents under controlled temperatures.
- Purity : Verify via HPLC or GC-MS, referencing CAS 2033-89-8 .
Q. What synthetic routes are available for this compound, and what are their yields?
Common methods include:
- Demethylation of 1,2-dimethoxybenzene : Reaction with boron tribromide (BBr₃) in dichloromethane yields ~60–70% .
- Bacterial fermentation : Specific strains (e.g., Pseudomonas) produce this compound as a secondary metabolite, though yields are strain-dependent .
- O-Methylation of catechol derivatives : Use methyl iodide and a base (e.g., K₂CO₃) in DMF, achieving ~80% yield .
Q. How can this compound be quantified in biological matrices like blood or urine?
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is optimal. For example:
- Blood/urine samples : Extract using solid-phase extraction (SPE), separate on a C18 column, and detect via HRMS (theoretical mass: 154.0630; observed: 154.0629) .
- Validation : Include internal standards (e.g., deuterated analogs) to address matrix effects .
Advanced Research Questions
Q. What structural features of this compound contribute to its tyrosinase-inhibiting activity?
The compound’s para-methoxy groups enhance binding to tyrosinase’s active site, while the phenolic -OH group facilitates chelation of copper ions critical for enzymatic activity . Methodological insights:
- Docking studies : Use software like AutoDock Vina to model interactions with tyrosinase (PDB ID: 2Y9X).
- Kinetic assays : Compare IC₅₀ values with analogs (e.g., 2,6-dimethoxyphenol) to assess substituent effects .
Q. How do crystallographic data inform the compound’s stability and reactivity?
X-ray diffraction reveals:
- Crystal system : Orthorhombic (space group Pbca), with unit cell parameters a = 8.7477 Å, b = 13.8218 Å, c = 26.6422 Å .
- Hydrogen bonding : O-H···O interactions (2.65–2.80 Å) stabilize the lattice, reducing susceptibility to oxidative degradation .
- Torsional angles : C1-C2-C3-C4 = 0.94°, indicating minimal steric strain .
Q. How can researchers resolve discrepancies in reported physicochemical data?
For example, conflicting melting points (79–82°C vs. 77°C):
- Reproduce conditions : Verify purity (≥98% by HPLC) and heating rates (1–2°C/min) .
- Polymorphism screening : Use solvent recrystallization (e.g., ethanol/water) to isolate stable crystalline forms .
Q. What methodologies assess this compound’s antioxidant efficacy compared to analogs?
- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀). This compound shows ~70% scavenging at 50 µM, outperforming 3,5-dimethoxyphenol (IC₅₀ = 120 µM) due to enhanced resonance stabilization .
- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials (E₁/₂ ≈ 0.45 V vs. Ag/AgCl), correlating with electron-donating methoxy groups .
Q. Key Research Gaps
Properties
IUPAC Name |
3,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFZOQLHYIRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062112 | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-89-8 | |
Record name | 3,4-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxyphenol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYPHENOL | |
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Record name | Phenol, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
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Record name | 3,4-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |
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Record name | 3,4-DIMETHOXYPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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